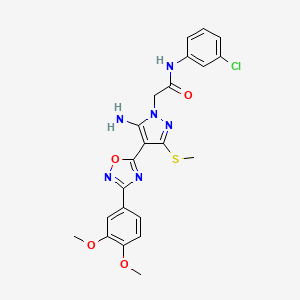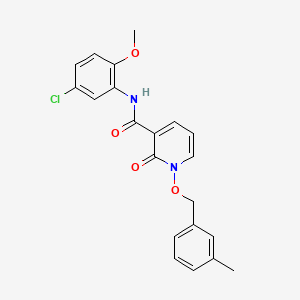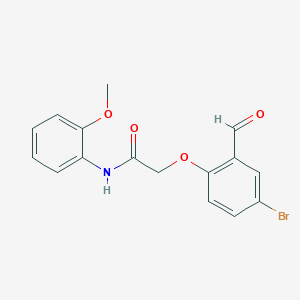
3-(Acetoxymethyl)benzonitrile
Overview
Description
3-(Acetoxymethyl)benzonitrile is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is a derivative of benzonitrile, characterized by the presence of an acetoxymethyl group attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetoxymethyl)benzonitrile typically involves the acetylation of 3-(hydroxymethyl)benzonitrile. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Acetoxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(formylmethyl)benzonitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 3-(acetoxymethyl)benzylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: 3-(formylmethyl)benzonitrile
Reduction: 3-(acetoxymethyl)benzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(Acetoxymethyl)benzonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Mechanism of Action
The mechanism of action of 3-(Acetoxymethyl)benzonitrile involves its reactivity towards various chemical reagents. The acetoxymethyl group can undergo hydrolysis to form 3-(hydroxymethyl)benzonitrile, which can further participate in various chemical reactions. The nitrile group can be reduced or substituted, leading to the formation of different derivatives with potential biological activities .
Comparison with Similar Compounds
- 4-(Acetoxymethyl)benzonitrile
- 3-(Hydroxymethyl)benzonitrile
- 3-(Mercaptomethyl)benzonitrile
- 3-(Dimethylaminomethyl)benzonitrile
Comparison: 3-(Acetoxymethyl)benzonitrile is unique due to the presence of the acetoxymethyl group, which imparts distinct reactivity compared to its analogs. For instance, 4-(Acetoxymethyl)benzonitrile has the acetoxymethyl group at a different position, leading to different chemical behavior and reactivity. Similarly, 3-(Hydroxymethyl)benzonitrile lacks the acetyl group, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
(3-cyanophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASPIPUGHLZBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2654605.png)

![N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654611.png)


![Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2654614.png)

![4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2654616.png)





![N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2654627.png)
